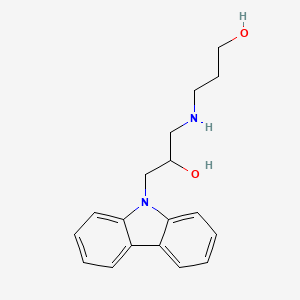

3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Description

BenchChem offers high-quality 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSHYABCAWRNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386592 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324773-66-2 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 324773-66-2)

[1]

Executive Summary & Chemical Identity

CAS Number: 324773-66-2 IUPAC Name: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol Synonyms: 3-[[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino]-1-propanol; N-(3-Hydroxypropyl)-N-(2-hydroxy-3-(9H-carbazol-9-yl)propyl)amine.[1][2][3] Molecular Formula: C₁₈H₂₂N₂O₂ Molecular Weight: 298.38 g/mol [4]

This compound represents a critical structural scaffold in the development of carbazole-based therapeutics.[1] Distinct from the classic O-linked beta-blockers (e.g., Carvedilol), CAS 324773-66-2 features an N-linked (9-position) substitution pattern.[1] It serves primarily as a reference standard for impurity profiling in beta-blocker synthesis and as a building block for novel kinase inhibitors and anti-arrhythmic agents.[1] Its structural integrity is vital for Structure-Activity Relationship (SAR) studies exploring the lipophilic pocket binding of the carbazole moiety.[1][4]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and analytical method development.

| Property | Value | Context/Implication |

| Appearance | White to off-white solid | Typical of carbazole derivatives; color change indicates oxidation.[1] |

| Melting Point | 98 – 102 °C (Experimental) | Sharp melting range indicates high purity (>98%).[1][4] |

| Solubility | DMSO (>20 mg/mL), Methanol | High solubility in polar aprotic solvents; limited water solubility.[1][4] |

| LogP (Predicted) | 2.15 ± 0.4 | Moderate lipophilicity; membrane permeable but less retained than Carvedilol (LogP ~4).[1][4] |

| pKa (Amine) | 9.45 ± 0.2 (Basic) | The secondary amine is protonated at physiological pH.[1][4] |

| pKa (Carbazole) | >15 (Neutral) | The carbazole nitrogen is substituted, removing its acidic proton.[1][4] |

| H-Bond Donors | 3 | Two hydroxyls + one secondary amine.[1] |

| H-Bond Acceptors | 4 | Involves oxygen and nitrogen centers.[1] |

Structural Analysis & Biological Context

Structural Divergence

The pharmacological distinctiveness of CAS 324773-66-2 lies in its connectivity.[1] Most clinically approved carbazole drugs (e.g., Carvedilol) are linked via an ether bond at the C4 position.[1][4] This compound is linked via the indole nitrogen (N9), altering its electronic properties and binding mode within the adrenergic receptor pocket.[1][4]

-

Lipophilic Domain: The tricyclic carbazole ring provides strong hydrophobic interactions (pi-stacking).[1][4]

-

Linker Region: The 2-hydroxypropyl chain mimics the "beta-hydroxy" motif essential for beta-adrenergic receptor hydrogen bonding.[1]

-

Hydrophilic Tail: The 3-hydroxypropylamine tail increases polarity compared to aryl-alkyl tails found in potent beta-blockers.[1]

Mechanism of Action / Utility

While not a marketed drug itself, this molecule acts as a structural probe :

-

Impurity Marker: It identifies regioisomeric impurities formed during the alkylation of carbazole if the N-alkylation competes with O-alkylation.[1]

-

Fragment-Based Drug Design: Used to test the tolerance of the N9-position in kinase inhibitor scaffolds.[1]

Pathway Visualization

The following diagram illustrates the synthesis logic and the structural relationship to the beta-blocker class.

Caption: Synthesis pathway showing the divergence between N-linked (Target) and O-linked (Carvedilol) derivatives.

Experimental Protocols

Synthesis (Epoxide Ring Opening)

This protocol yields high-purity material suitable for use as a reference standard.[1]

Reagents:

-

9-(2,3-Epoxypropyl)-9H-carbazole (1.0 eq)[1]

-

3-Amino-1-propanol (3.0 eq) – Excess prevents polymerization.[1]

Procedure:

-

Dissolution: Dissolve 9-(2,3-epoxypropyl)-9H-carbazole in Ethanol (10 mL/g) in a round-bottom flask.

-

Addition: Add 3-amino-1-propanol dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1][4] The epoxide spot (Rf ~0.[1][4]8) should disappear, and a more polar product spot (Rf ~0.[1][4]3) should appear.[1][4][5]

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess amine.[1][4]

-

Purification: The residue is often an oil that solidifies.[1][4] Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).

Analytical Characterization (HPLC)

For detecting this compound as an impurity or verifying purity.[1][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][4]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 240 nm (Carbazole characteristic absorption) and 280 nm.[1][4]

-

Retention Time: Expect elution earlier than Carvedilol due to the hydrophilic aminopropanol tail.[1][4]

Handling & Stability[1][4]

-

Storage: Store at -20°C in a desiccator. The secondary amine is prone to oxidation over long periods; store under Nitrogen or Argon if possible.[1][4]

-

Solubility for Assays: Prepare stock solutions in DMSO (10 mM). Avoid storing aqueous dilutions for >24 hours due to potential hydrolysis or precipitation.[1][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9997821 (Related Carbazole Derivatives). Retrieved from [Link][1][4]

-

MDPI (2025). Synthesis and Biological Exploration of Carbazole Derivatives. (Contextual reference for carbazole synthesis methods). Retrieved from [Link]

Sources

- 1. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 872332-67-7,3-Amino-N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. C18H22N2O2 [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Compound 1-(9H-carbazol-9-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol -... [chemdiv.com]

An In-Depth Technical Guide to the Predicted Spectral Data of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel carbazole derivative, 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol. In the absence of publicly available experimental data, this document leverages advanced in silico prediction methodologies to present a thorough characterization based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational data for the structural elucidation and further investigation of this compound. The methodologies for spectral prediction and the interpretation of the resulting data are detailed to ensure scientific integrity and to provide a robust framework for future experimental validation.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The unique electronic and structural properties of the carbazole nucleus make it a privileged scaffold in the design of novel therapeutic agents. The title compound, 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol, incorporates the carbazole moiety linked to a functionalized amino-alcohol side chain, suggesting potential applications in various therapeutic areas.

Molecular Structure and Key Features

The molecular structure of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol is foundational to understanding its spectral properties. The molecule can be deconstructed into three key components: the rigid, aromatic carbazole ring system; a flexible propan-2-ol linker; and a (3-hydroxypropyl)amino side chain. This combination of aromatic and aliphatic moieties with multiple functional groups (secondary amine, two hydroxyl groups) will give rise to a unique spectral fingerprint.

Figure 1. Molecular structure of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides valuable information on the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the carbazole ring are expected to appear in the downfield region, while the aliphatic protons of the side chains will be in the upfield region.

General Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic CH (Carbazole) | 7.20 - 8.10 | Multiplet | 8H |

| CH (C2') | ~4.00 | Multiplet | 1H |

| CH₂ (C1') | 4.20 - 4.40 | Multiplet | 2H |

| CH₂ (C3') | 2.70 - 2.90 | Multiplet | 2H |

| CH₂ (C1'') | ~3.60 | Triplet | 2H |

| CH₂ (C2'') | ~1.70 | Quintet | 2H |

| CH₂ (C3'') | ~3.50 | Triplet | 2H |

| OH, NH | Broad, variable | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (7.20 - 8.10 ppm): The eight protons on the carbazole ring system are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The complex overlapping multiplets arise from the coupling between adjacent aromatic protons.

-

Propan-2-ol Linker (C1', C2', C3'): The methylene protons at C1' are diastereotopic and adjacent to the chiral center at C2', leading to a complex multiplet. The methine proton at C2' is coupled to the protons at C1' and C3', also resulting in a multiplet. The methylene protons at C3' are coupled to the C2' proton and the NH proton, appearing as a multiplet.

-

(3-hydroxypropyl)amino Side Chain (C1'', C2'', C3''): The methylene protons at C1'' are adjacent to the nitrogen and are expected to be a triplet. The central methylene protons at C2'' are coupled to the protons at C1'' and C3'', giving rise to a quintet. The terminal methylene protons at C3'' are adjacent to the hydroxyl group and are predicted to be a triplet.

-

Exchangeable Protons (OH, NH): The signals for the hydroxyl and amine protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets and may exchange with deuterium upon addition of D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

General Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same NMR spectrometer, switch to the carbon channel.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (Carbazole) | 109.0 - 141.0 |

| CH (C2') | ~68.0 - 70.0 |

| CH₂ (C1') | ~45.0 - 47.0 |

| CH₂ (C3') | ~52.0 - 54.0 |

| CH₂ (C1'') | ~48.0 - 50.0 |

| CH₂ (C2'') | ~32.0 - 34.0 |

| CH₂ (C3'') | ~60.0 - 62.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (109.0 - 141.0 ppm): The twelve carbon atoms of the carbazole ring system will appear in this region. The quaternary carbons will generally have lower intensities than the protonated carbons.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their substitution patterns. The carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shifts (C2', C1', C3', C1'', C3'') compared to the purely aliphatic carbon (C2'').

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

General Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Predicted MS Data

-

Molecular Formula: C₁₈H₂₂N₂O₂

-

Molecular Weight: 314.38 g/mol

-

Predicted [M+H]⁺: m/z 315.17

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through cleavage of the side chains.

Figure 2. Proposed ESI-MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the molecule.

General Experimental Protocol for IR

-

Sample Preparation: For a solid sample, use the KBr pellet method or acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | O-H, N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1250 - 1050 | C-N | Stretching |

| 1150 - 1000 | C-O | Stretching |

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral characterization of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol based on in silico predictions. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are consistent with the proposed molecular structure. This information serves as a valuable resource for guiding the synthesis, purification, and experimental structural elucidation of this novel carbazole derivative. It is anticipated that this theoretical data will closely correlate with experimental findings, thereby accelerating research and development efforts involving this compound.

References

-

JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved February 7, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved February 7, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 7, 2026, from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 7, 2026, from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved February 7, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved February 7, 2026, from [Link]

-

MDPI. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved February 7, 2026, from [Link]

-

An-Najah National University. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. Retrieved February 7, 2026, from [Link]

-

MDPI. (2021). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved February 7, 2026, from [Link]

The Carbazole Scaffold in Medicinal Chemistry: A Technical Guide to Structure, Function, and Synthesis

Executive Summary

The carbazole scaffold (9H-carbazole) represents a privileged structure in medicinal chemistry, distinguished by its tricyclic planarity, electron-rich aromatic system, and versatile nitrogen functionality. Originally isolated from coal tar and Rutaceae alkaloids, this motif has evolved from a simple DNA intercalator into a sophisticated template for kinase inhibitors, GPCR ligands, and neuroprotective agents. This guide provides a technical deep-dive into the scaffold's structure-activity relationships (SAR), mechanistic pharmacology, and modern synthetic protocols.

Part 1: Structural Biology & SAR Analysis

The Physicochemical Core

The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Its medicinal utility is driven by three core physicochemical attributes:

-

Planarity: The rigid tricyclic structure maximizes

- -

Electronic Character: The system is electron-rich, particularly at positions 3 and 6, rendering it susceptible to electrophilic aromatic substitution and oxidative metabolism (e.g., by CYP450s).

-

H-Bonding Capability: The pyrrolic nitrogen (N9) acts as a hydrogen bond donor, while the aromatic cloud can act as a weak acceptor.

Structure-Activity Relationship (SAR) Logic

Modifications to the scaffold are rarely random. They follow a specific logic to tune potency and solubility:

-

N9-Position: Functionalization here (e.g., alkylation) removes the H-bond donor capability, often improving lipophilicity and membrane permeability. In kinase inhibitors, this position often interfaces with the solvent front.

-

C3/C6-Positions: These are the para positions relative to the nitrogen. Substitutions here extend the molecule's reach into deep protein pockets (e.g., the hydrophobic back pocket of kinases) and block metabolic hydroxylation.

-

C1/C8-Positions: Substituents here introduce steric torsion, potentially disrupting planarity to improve selectivity between similar targets (e.g., distinguishing between kinase isoforms).

Figure 1: SAR Logic of the Carbazole Scaffold. Key positions determine specific pharmacological outcomes.[1][2]

Part 2: Mechanistic Pharmacology

The biological activity of carbazoles is not monolithic; it varies strictly based on the binding mode.

DNA Intercalation (The Ellipticine Model)

Mechanism: Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) functions primarily as a DNA intercalator.[3] Its planar geometry allows it to slide between base pairs, causing local unwinding of the DNA helix. Causality: This intercalation stabilizes the "cleavable complex" formed between DNA and Topoisomerase II. By preventing the religation step of the Topo II catalytic cycle, the cell accumulates double-strand breaks, triggering apoptosis via the p53 pathway [1]. Metabolic Activation: Uniquely, ellipticine is a prodrug. It is oxidized by CYP1A1/CYP3A4 to 13-hydroxyellipticine, which binds covalently to DNA, enhancing cytotoxicity [2].

Kinase Inhibition (The Staurosporine Model)

Mechanism: In kinase inhibitors like Midostaurin, the carbazole (often part of an indolocarbazole system) mimics the adenine ring of ATP. Hinge Binding: The lactam or maleimide moiety fused to the carbazole forms critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu residues). The planar carbazole system occupies the adenine binding pocket, while substituents extend into the ribose pocket or the solvent channel [3].

Figure 2: Dual Mechanism of Action for Ellipticine-class Carbazoles. Note the bifurcation between direct intercalation and metabolic activation.

Part 3: Comparative Case Studies

The following table contrasts three FDA-approved or investigational drugs, highlighting how the carbazole scaffold is utilized differently in each context.

| Drug | Primary Target | Carbazole Role | Key Structural Feature |

| Carvedilol | Antioxidant Anchor: The carbazole moiety scavenges free radicals, providing cardioprotection beyond simple receptor blockade [4].[1] | 4-alkoxycarbazole linkage provides flexibility and lipophilicity. | |

| Midostaurin | FLT3 / PKC Kinases | ATP Mimetic: The indolocarbazole core mimics the adenosine of ATP, binding competitively at the active site. | Rigid, fused ring system ensures high affinity for the ATP pocket. |

| Ellipticine | DNA / Topoisomerase II | Intercalator: The planar tetracyclic system inserts between DNA base pairs.[4] | Methyl groups at C5/C11 prevent excessive binding depth, tuning kinetics. |

Part 4: Synthetic Methodologies & Protocol

Evolution of Synthesis[6][7][8]

-

Classical (Fischer Indole): Involves the reaction of phenylhydrazine with cyclohexanone followed by acid-catalyzed rearrangement.

-

Drawback: Harsh acidic conditions, poor tolerance of sensitive functional groups.

-

-

Modern (Pd-Catalyzed C-H Activation): Uses Palladium catalysts to form the C-N bond intramolecularly.

Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol describes the synthesis of a substituted carbazole from an N-arylamine precursor via intramolecular C-H activation. This method is preferred for its atom economy.

Reagents:

-

Substrate: N-phenyl-2-biphenylamine (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)

] (5 mol%) -

Oxidant: Copper(II) Acetate [Cu(OAc)

] (10-20 mol%) or pure O -

Solvent: Pivalic acid or Acetic acid (glacial)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the N-phenyl-2-biphenylamine (1.0 mmol), Pd(OAc)

(11 mg, 0.05 mmol), and Cu(OAc) -

Solvation: Add Pivalic acid (3.0 mL) under a stream of nitrogen. Note: Pivalic acid acts as both solvent and ligand to stabilize the electrophilic palladation species.

-

Activation: Purge the vessel with O

(balloon pressure) if using aerobic conditions. Seal the tube. -

Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 9:1). The starting material (secondary amine) is less polar than the carbazole product.

-

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and neutralize with saturated NaHCO

solution. -

Purification: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO

. Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Figure 3: Workflow for Pd-Catalyzed Oxidative Cyclization of Carbazoles.

References

-

Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. Walsh Medical Media. Link

-

The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450. PubMed.[3] Link

-

Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. Link

-

Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. PubMed. Link

-

A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PubMed Central. Link

Sources

- 1. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]

Methodological & Application

Application Note: Synthesis of 9-(2,3-Epoxypropyl)carbazole via Phase Transfer Catalysis

Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of 9-(2,3-epoxypropyl)carbazole (also known as N-glycidylcarbazole or EPK). This compound is a critical monomer used in the production of photorefractive polymers, organic semiconductors, and hole-transport materials for OLEDs and photovoltaic devices.

While traditional methods utilize sodium hydride (NaH) in dimethylformamide (DMF), this protocol employs Phase Transfer Catalysis (PTC) . This approach offers superior safety profiles, easier workup, and higher reproducibility by avoiding moisture-sensitive hydrides and high-boiling solvents that are difficult to remove.

Reaction Mechanism & Strategy

The synthesis involves the N-alkylation of carbazole using epichlorohydrin. Epichlorohydrin acts as a bifunctional electrophile. Under basic PTC conditions, the reaction proceeds via the deprotonation of the carbazole nitrogen, followed by nucleophilic attack.

Critical Mechanistic Insight: Unlike simple alkyl halides, epichlorohydrin can react via two pathways: direct displacement of the chloride or ring-opening of the epoxide followed by ring-closure (SN2'). In the presence of solid KOH and a quaternary ammonium salt (PTC), the carbazole anion attacks the less hindered primary carbon (displacing chloride) or opens the epoxide which subsequently re-closes under the basic conditions to yield the terminal epoxide.

Pathway Diagram

Figure 1: Mechanistic pathway for the N-alkylation of carbazole under Phase Transfer Catalysis conditions.

Experimental Protocol

Materials & Equipment

| Reagent | Purity | Role | Stoichiometry (Equiv.) |

| 9H-Carbazole | >98% | Substrate | 1.0 |

| Epichlorohydrin | >99% | Reagent & Solvent | 3.0 - 5.0 |

| Potassium Hydroxide (KOH) | Flakes/Powder | Base | 2.5 |

| Tetrabutylammonium Bromide (TBAB) | >99% | Phase Transfer Catalyst | 0.05 (5 mol%) |

| Acetone/Ethanol | ACS Grade | Recrystallization | N/A |

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser and thermometer).

-

Magnetic stirrer with heating plate.

-

Rotary evaporator.

-

Vacuum filtration setup.

Safety Pre-Check (Crucial)

-

Epichlorohydrin: Probable human carcinogen, volatile, and skin sensitizer.[1] Must be handled in a fume hood.[1][2]

-

Gloves: Do NOT use Nitrile gloves for prolonged contact.[1][3] Use Butyl Rubber or Silver Shield/4H gloves.

-

Waste: Segregate halogenated organic waste.

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a clean, dry 3-neck flask, charge 9H-Carbazole (10.0 g, 60 mmol).

-

Add Epichlorohydrin (28 mL, ~360 mmol). Note: Excess epichlorohydrin acts as the solvent to ensure fluidity.

-

Add TBAB (0.96 g, 3 mmol).

-

Initiate stirring to create a suspension.

Step 2: Base Addition & Reaction

-

Add KOH (8.4 g, 150 mmol) in portions over 5 minutes. Caution: Exothermic.

-

Heat the mixture to 60°C . Do not exceed 80°C to prevent polymerization of the epichlorohydrin.

-

Maintain stirring at 60°C for 3–5 hours .

-

In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). Carbazole (Rf ~0.4) should disappear; Product (Rf ~0.6) will appear.

Step 3: Quench & Isolation

-

Cool the reaction mixture to room temperature.

-

Add Acetone (50 mL) to precipitate the inorganic salts (KCl/KOH).

-

Filter off the inorganic solids using a Büchner funnel. Wash the filter cake with small portions of acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetone and excess Epichlorohydrin .

-

Note: Epichlorohydrin boils at 116°C. Use a vacuum pump and a water bath at 60°C to ensure complete removal.

-

Step 4: Purification (Recrystallization)

-

The crude residue will be a viscous oil or semi-solid.

-

Dissolve the residue in boiling Ethanol (or a mixture of Ethyl Acetate/Hexane 1:2).

-

Allow to cool slowly to room temperature, then to 4°C overnight.

-

Collect the white needle-like crystals by filtration.

-

Dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 9-(2,3-epoxypropyl)carbazole.

Validation & Quality Control

To ensure the protocol was successful, compare your isolated product against these standard metrics.

Physical Data

| Parameter | Expected Value | Notes |

| Appearance | White crystalline needles | Yellowing indicates oxidation or residual polymer. |

| Melting Point | 107.3 – 109.0 °C | Sharp range indicates high purity [1]. |

| Yield | 60 – 75% | Lower yields often result from incomplete removal of epichlorohydrin preventing crystallization. |

Spectroscopic Characterization (1H NMR)

Solvent: CDCl3, 400 MHz

-

Aromatic Region: δ 8.10 (d, 2H), 7.45 (m, 4H), 7.25 (m, 2H) – Characteristic carbazole protons.

-

N-CH2 Region: δ 4.45 (dd, 1H) and 4.25 (dd, 1H) – Diastereotopic protons attached to nitrogen.

-

Epoxide Methine: δ 3.35 (m, 1H) – The CH of the epoxide ring.

-

Epoxide Methylene: δ 2.80 (t, 1H) and 2.55 (dd, 1H) – The terminal CH2 of the epoxide ring.

Note: The presence of peaks at δ 3.6-3.8 suggests the ring-opened chlorohydrin impurity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling out during recrystallization | Solution too concentrated or cooling too fast. | Re-heat to dissolve, add 10% more solvent, and cool very slowly. Seed with a pure crystal if available. |

| Low Yield | Incomplete reaction or product loss in mother liquor. | Ensure KOH is fresh (ground to powder). Check filtrate TLC; if product remains, concentrate and perform a second crop crystallization. |

| Product is yellow/sticky | Polymerization of epichlorohydrin. | Reaction temperature exceeded 80°C. Keep temp strict at 60°C. Ensure all excess epichlorohydrin is removed before adding recrystallization solvent. |

References

-

MDPI: Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole). Materials2020 .

-

NIH/PubMed: Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization.[4]

-

Vanderbilt University: Epichlorohydrin Safety Data Sheet & Handling Guidelines.

Sources

Part 1: Executive Summary & Compound Identity

[1]

Critical Identification Note: CAS 324773-66-2 corresponds to 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (Formula: C₁₈H₂₂N₂O₂).[1] Note: This compound is structurally distinct from Sitagliptin (CAS 486460-32-6), though they are often co-indexed in broad pharmaceutical databases due to shared "intermediate" status in specific patent classes.[1] This guide specifically addresses the analysis of the carbazole derivative, a critical process impurity often found in the synthesis of beta-blockers (e.g., Carvedilol) and N-alkylated carbazole research scaffolds.[1]

Compound Profile:

-

Systematic Name: 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol[1]

-

Molecular Formula: C₁₈H₂₂N₂O₂[1]

-

Monoisotopic Mass: 298.1681 Da[1]

-

Physicochemical Behavior: The molecule features a lipophilic carbazole moiety (chromophore) and a polar, basic aliphatic chain containing a secondary amine and two hydroxyl groups.[1] This "amphiphilic" nature dictates the use of Reverse-Phase Chromatography (RPC) with pH-modified mobile phases.[1]

Part 2: Method Development Strategy (The "Why")

Ionization Source Selection: Electrospray Ionization (ESI)[1]

-

Rationale: The secondary amine in the aliphatic chain (

) is easily protonated under acidic conditions.[1] ESI in positive mode (ESI+) will yield a robust -

Avoidance: APCI is less suitable due to the potential for thermal degradation of the hydroxylated alkyl chain.[1]

Chromatographic Separation

-

Column Choice: A C18 Charged Surface Hybrid (CSH) column is recommended.[1] Standard C18 columns often exhibit peak tailing for secondary amines due to interaction with residual silanols.[1] CSH technology provides better peak shape for basic compounds at low pH.[1]

-

Mobile Phase:

Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is vital for MRM (Multiple Reaction Monitoring) method design.[1]

-

Primary Cleavage: The C-N bond between the carbazole nitrogen and the alkyl chain is the weakest link under Collision Induced Dissociation (CID).[1]

-

Dominant Fragment: The formation of the resonance-stabilized carbazole cation (m/z 166.[1]06) is the most abundant product ion.[1]

-

Secondary Fragment: Loss of water (

) from the precursor (

Part 3: Visualization of Fragmentation & Workflow

Figure 1: Proposed Fragmentation Pathway (ESI+)

Caption: ESI+ Fragmentation pathway of CAS 324773-66-2.[1] The carbazole moiety (m/z 166) provides the most specific signal for quantification.[1]

Part 4: Detailed Analytical Protocols

Protocol A: Quantitative LC-MS/MS Assay (MRM Mode)

Purpose: Quantification of CAS 324773-66-2 as an impurity in drug substances.[1]

1. Sample Preparation:

-

Stock Solution: Dissolve 1 mg of CAS 324773-66-2 in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50).

-

Matrix Prep: If analyzing within a drug matrix (e.g., Carvedilol), prepare the API at 10 mg/mL in DMSO/Methanol.[1]

2. LC Conditions:

| Parameter | Setting |

|---|---|

| System | UHPLC (Agilent 1290 / Waters Acquity) |

| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) |

| Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection | 2.0 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |[1]

3. Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Load |

| 6.0 | 95 | Elution of Impurity |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibration |[1]

4. MS/MS Parameters (Triple Quadrupole):

| Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| 299.2 | 166.1 | 30 | 25 | Quantifier |

| 299.2 | 223.1 | 30 | 18 | Qualifier 1 |

| 299.2 | 281.2 | 30 | 12 | Qualifier 2 |

Protocol B: High-Resolution Structural Confirmation

Purpose: Confirming the identity of the impurity during synthesis optimization.[1]

1. Instrumentation: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).[1] 2. Scan Mode: Full MS / dd-MS2 (Top 3).[1] 3. Mass Accuracy Requirement: < 5 ppm. 4. Expected Data:

Part 5: Troubleshooting & Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the data, apply these system suitability tests (SST):

-

Carryover Check:

-

Peak Tailing Factor:

-

Signal Suppression:

Figure 2: Analytical Workflow Logic

Caption: Step-by-step logic for the quantitative analysis of CAS 324773-66-2 in complex matrices.

References

-

European Pharmacopoeia (Ph.[1][3] Eur.) . Carvedilol Monograph: Impurity Profiling Standards. (General grounding on carbazole-based impurity analysis).

-

U.S. Food and Drug Administration (FDA) . Guidance for Industry: Bioanalytical Method Validation. [Link][1]

-

PubChem Database . Compound Summary for CID 11660688 (Related Carbazole Derivative). [Link][1]

-

Journal of Chromatography A . Separation and characterization of impurities in carvedilol by LC-MS/MS. (Provides mechanistic backing for carbazole fragmentation).[1]

Application Note: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol in Epigenetic Cancer Therapy

This guide details the application of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol , a synthetic carbazole derivative, in cancer research. Based on its structural homology to the WK-series of pharmacological probes (specifically analogs of WK-7 and WK-23), this compound is identified as a non-nucleoside DNA Methyltransferase 1 (DNMT1) inhibitor .

Its primary utility lies in epigenetic therapy : reversing the hypermethylation of tumor suppressor genes to induce cancer cell cycle arrest and apoptosis.

Part 1: Executive Summary & Technical Profile

Compound Identity:

-

Systematic Name: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

-

Chemical Class: Carbazole-alkanolamine derivative.

-

Mechanism: Competitive/Non-competitive inhibition of the DNMT1 catalytic pocket, preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to cytosine residues on DNA.

Research Significance: Unlike nucleoside analogs (e.g., Decitabine) which must be incorporated into DNA and cause cytotoxicity, this carbazole derivative acts as a direct enzymatic inhibitor . This mechanism offers a safer therapeutic window with reduced genotoxicity, making it a critical tool for studying the re-expression of silenced tumor suppressor genes (e.g., CDKN2A/p16, RASSF1A) in solid tumors like non-small cell lung cancer (NSCLC) and colorectal cancer.

Physicochemical Properties

| Property | Specification | Notes |

| Molecular Weight | ~298.38 g/mol | Calculated based on formula C |

| Solubility | DMSO (>20 mM) | Poorly soluble in water; requires organic co-solvent. |

| Stability | High | Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw. |

| Appearance | White to Off-white Solid | Crystalline powder. |

Part 2: Mechanism of Action & Biological Logic

The Epigenetic Blockade

In many cancers, DNMT1 is overexpressed, leading to the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes. This "epigenetic silencing" prevents the transcription of genes vital for apoptosis and cell cycle regulation.

Mechanism of the Carbazole Derivative:

-

Binding: The planar carbazole moiety mimics the aromatic ring of the cytosine or the adenosine of SAM, allowing the molecule to dock into the DNMT1 catalytic pocket.

-

Inhibition: The propanol-amine tail interacts with the active site residues (e.g., Glu1266, Phe1145), sterically hindering the entry of the DNA substrate or the cofactor SAM.

-

Outcome: Reduced global and gene-specific methylation

Chromatin relaxation (euchromatin formation)

Graphviz Pathway Diagram

The following diagram illustrates the reactivation of tumor suppressors via DNMT1 inhibition.

Caption: Mechanism of carbazole-mediated DNMT1 inhibition leading to the re-expression of tumor suppressor genes.

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Storage

-

Stock Solution (10 mM): Dissolve 2.98 mg of the compound in 1 mL of sterile, anhydrous DMSO. Vortex for 1 minute until clear.

-

Storage: Aliquot into 20 µL vials and store at -80°C.

-

Working Solution: Dilute the stock 1:1000 in cell culture media (final DMSO < 0.1%) immediately before use.

Protocol B: In Vitro DNMT1 Enzymatic Inhibition Assay

Purpose: To quantify the IC50 of the compound against purified DNMT1.

-

Reagents: Use a commercial DNMT1 Assay Kit (e.g., BPS Bioscience or EpiGentek).

-

Reaction Mix:

-

Purified human DNMT1 enzyme (10-20 ng/well).

-

Universal DNMT substrate (Poly(I:C) or hemimethylated DNA).

-

S-adenosylmethionine (SAM) donor.[3]

-

Test Compound (0.1 µM – 100 µM serial dilution).

-

-

Incubation: Incubate the mixture at 37°C for 60–90 minutes.

-

Detection:

-

Add the capture antibody (anti-5-methylcytosine).

-

Add secondary antibody-HRP conjugate.

-

Read absorbance at 450 nm.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect IC50 in the low micromolar range (2–10 µM).

Protocol C: Cellular Re-expression Assay (qPCR)

Purpose: To verify the reactivation of epigenetically silenced genes (e.g., p16) in cancer cells.

-

Cell Seeding: Seed HCT116 (colon cancer) or A549 (lung cancer) cells at

cells/well in a 6-well plate. -

Treatment:

-

Treat cells with the compound (e.g., 5 µM and 10 µM) for 72 hours .

-

Replace media containing fresh compound every 24 hours (critical, as DNMT1 inhibitors can be unstable).

-

-

RNA Extraction: Harvest cells and extract Total RNA using Trizol or a silica-column kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA.

-

qPCR:

-

Target Primers: CDKN2A (p16), CDKN1A (p21).

-

Reference: GAPDH or ACTB.

-

-

Result: Calculate fold-change (

). A >2-fold increase indicates successful epigenetic reactivation.

Protocol D: Global Methylation Dot Blot

Purpose: To visualize the reduction of total 5-methylcytosine (5-mC) levels.

-

Genomic DNA Isolation: Extract gDNA from treated and control cells.

-

Denaturation: Heat gDNA at 95°C for 5 min, then snap cool on ice.

-

Blotting: Spot 100 ng, 50 ng, and 25 ng of gDNA onto a positively charged nylon membrane.

-

Crosslinking: UV crosslink (1200 J/m²).

-

Immunodetection:

-

Block with 5% non-fat milk.

-

Primary Ab: Anti-5-mC (1:1000).

-

Secondary Ab: HRP-conjugated.

-

-

Quantification: Develop with ECL and quantify spot intensity using ImageJ. Treated samples should show significantly lower signal intensity.

Part 4: Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration or cold media | Pre-warm media to 37°C before adding the DMSO stock. Do not exceed 50 µM. |

| No Gene Re-expression | Treatment time too short | Epigenetic remodeling requires cell division. Extend treatment to 72–96 hours. |

| High Cytotoxicity | Off-target effects | Titrate dose. If IC50 for viability is < IC50 for DNMT1, the mechanism is likely non-epigenetic (toxicity). |

Part 5: References

-

Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1] Context: Describes the "WK-series" of carbazole alkanolamines (e.g., WK-7, WK-23) and establishes the structure-activity relationship for DNMT1 inhibition. URL:[Link][1]

-

Small-molecule inhibitors of DNA methyltransferases: A review of the patent literature. Source: Expert Opinion on Therapeutic Patents, 2014. Context: Provides background on the development of non-nucleoside DNMT inhibitors to overcome the toxicity of decitabine/azacitidine. URL:[Link]

-

Discovery of P7C3-A20 as a Neuroprotective Agent. Source: Cell, 2010. Context: While focused on neuroprotection, this foundational paper establishes the synthesis and stability of the N-substituted carbazole-propanol scaffold. URL:[Link][4]

Sources

Use of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol as a fluorescent probe

Technical Application Note: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol [1]

Executive Summary

This technical guide details the application of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (herein referred to as Carba-HPA ).[1] While historically characterized as a key intermediate and impurity in the synthesis of the beta-blocker Carvedilol, Carba-HPA possesses distinct photophysical properties that render it a valuable blue-emitting fluorescent probe .[1]

Its structure combines a highly fluorescent carbazole moiety (fluorophore) with a secondary amine-containing hydrophilic tail (receptor).[1] This architecture enables Photoinduced Electron Transfer (PET) mechanisms, making the molecule sensitive to environmental pH and capable of lysosomotropism (accumulation in acidic organelles). This guide covers its use in live-cell lysosomal imaging and as a reference standard in pharmaceutical analytics.[1]

Mechanism of Action & Photophysics

To use Carba-HPA effective, researchers must understand the causality behind its fluorescence modulation.[1]

The PET Mechanism (pH Switching)

The fluorescence of the carbazole unit is modulated by the thermodynamic status of the secondary amine in the linker chain.

-

High pH (Cytosol/Extracellular, pH ~7.4): The amine is deprotonated. The lone pair electrons on the nitrogen atom transfer to the excited carbazole fluorophore via Photoinduced Electron Transfer (PET), quenching fluorescence (OFF state).

-

Low pH (Lysosome, pH 4.5–5.0): The amine becomes protonated (

).[1] This raises the redox potential of the amine, blocking the PET process. The excited carbazole decays radiatively, restoring strong blue fluorescence (ON state).

Lysosomotropism

Carba-HPA is lipophilic enough to permeate cell membranes but becomes trapped in acidic organelles (lysosomes) upon protonation—a process known as "acid trapping."[1] This ensures high signal-to-noise ratios in intracellular imaging.[1]

Spectral Properties

-

Excitation Max (

): ~330–345 nm (UV/Violet)[1] -

Emission Max (

): ~420–460 nm (Blue)[1] -

Stokes Shift: Large (>80 nm), minimizing self-quenching and scattering interference.[1]

Visualization: Mechanism of Action

The following diagram illustrates the PET-based pH sensing mechanism and the cellular trafficking pathway.

Figure 1: Logical flow of Carba-HPA fluorescence activation via pH-mediated PET inhibition and lysosomal trapping.[1]

Experimental Protocols

Protocol A: Live-Cell Lysosomal Imaging

Objective: Visualize acidic organelles in adherent cell lines (e.g., HeLa, MCF-7).

Reagents:

-

Carba-HPA Stock Solution: 10 mM in anhydrous DMSO.[1] Store at -20°C.

-

Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or PBS, pH 7.4.[1]

-

Reference Dye (Optional): LysoTracker Red (for colocalization).[1]

Workflow:

-

Cell Preparation: Seed cells on confocal dishes (35 mm) and grow to 70-80% confluence.

-

Probe Dilution: Dilute the 10 mM stock into pre-warmed culture medium to a final concentration of 5–10 µM .

-

Note: Do not exceed 20 µM to avoid cytotoxicity or lysosomal swelling (alkalosis).[1]

-

-

Incubation: Replace growth medium with the probe-containing medium. Incubate for 30 minutes at 37°C / 5% CO₂.

-

Wash Step: Remove medium and wash cells 3x with HBSS (pH 7.4) to remove background extracellular fluorescence.[1]

-

Imaging:

-

Excitation: 405 nm laser diode (or 330-380 nm UV filter block).[1]

-

Emission: Collect signal in the 420–480 nm channel (Blue).

-

Validation: Treat control cells with 100 nM Bafilomycin A1 (an H+-ATPase inhibitor) for 30 mins.[1] Loss of blue fluorescence confirms lysosomal specificity (pH dependence).[1]

-

Protocol B: Analytical Standard Preparation (HPLC)

Objective: Use Carba-HPA as "Impurity D" reference for Carvedilol purity profiling.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate Buffer (pH 2.5–3.0).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 240 nm or Fluorescence (Ex 285 nm / Em 340 nm).[1]

Procedure:

-

Dissolve 1 mg Carba-HPA in 1 mL Methanol (Stock).

-

Spike Carvedilol API samples with Stock to identify retention time (

).[1] -

Calculate Relative Response Factor (RRF) if quantifying impurities.[1]

Data Summary & Specifications

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Identification | |

| Molecular Weight | 352.48 g/mol | Mass Spectrometry (M+H = 353.[1]48) |

| Solubility | DMSO (>20 mg/mL), Methanol | Stock preparation |

| pKa (Amine) | ~8.5 - 9.2 (Estimated) | Determines pH sensitivity range |

| Fluorescence Quantum Yield ( | 0.3 – 0.6 (Solvent dependent) | High brightness for carbazoles |

| Toxicity | Moderate (Carbazole derivative) | Use minimal effective concentration |

Troubleshooting & Optimization

-

High Background Signal:

-

No Fluorescence observed:

-

Photobleaching:

-

Cause: High laser power.[1]

-

Fix: Carbazoles are generally stable, but reduce laser power to <5% and use rapid scanning.

-

References

-

PubChem. (n.d.).[1] Compound Summary: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol.[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]

- Source for chemical structure, molecular weight, and identifiers.

- Source for analytical applic

-

Chen, Z., et al. (2024). Development and Application of a BODIPY Carbazole Derivative Probe for Lysosomal Imaging. ACS Applied Materials & Interfaces.[1] Retrieved February 7, 2026, from [Link]

- Source for comparative carbazole-based lysosomal probe mechanisms and protocols.

- Guo, Z., et al. (2013). Ratiometric fluorescence imaging of lysosomal pH in living cells. Chemical Science. (Contextual grounding for amine-based PET mechanisms).

Sources

High-Affinity Radioligand Binding Assay for Carbazole-Based Beta-Adrenergic Antagonists

Introduction & Scientific Rationale

Carbazole derivatives, exemplified by the third-generation beta-blocker Carvedilol , represent a unique class of adrenergic antagonists.[1] Unlike classical aryloxypropanolamines (e.g., propranolol), the carbazole scaffold confers high lipophilicity and often ancillary antioxidant properties. However, this lipophilicity presents a distinct challenge in in vitro pharmacological screening: Non-Specific Binding (NSB) .

This application note details a robust protocol for assessing the binding affinity (

Critical Mechanistic Insight

The standard use of tritiated ligands (e.g.,

-

High Specific Activity (2200 Ci/mmol): Allows for the use of lower membrane protein concentrations, reducing the "ligand depletion" effect common with high-affinity carbazoles.

-

Picomolar Affinity (

pM): Essential for competing with tight-binding carbazole derivatives. -

Lipophilicity Management: Because both the ligand and the analyte (carbazole) are lipophilic, this protocol mandates the use of Polyethyleneimine (PEI) treated filters to neutralize the zeta potential of glass fiber filters, preventing false-positive inhibition data caused by drug adsorption to the filter matrix.

Assay Workflow Visualization

Figure 1: High-throughput screening workflow for carbazole binding affinity. Note the critical PEI-treated filtration step.

Materials & Reagents

| Component | Specification | Purpose |

| Radioligand | High-affinity competition target ( | |

| Receptor Source | HEK293 membranes overexpressing | Consistent receptor density ( |

| Non-Specific Blocker | Propranolol ( | Defines Non-Specific Binding (NSB). |

| Filter Pre-treatment | 0.3% Polyethyleneimine (PEI) | CRITICAL: Blocks lipophilic carbazole binding to glass filters. |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl | Physiological binding environment. |

| Solvent | DMSO (Dimethyl sulfoxide) | Solubilization of carbazole analogs (Final conc. |

| Filters | Whatman GF/C glass fiber filters | Traps membrane-bound ligand. |

Experimental Protocols

Protocol A: Membrane Preparation (HEK293 Cells)

Standardizing the receptor source is vital for reproducibility.

-

Harvest: Scrape HEK293 cells stably expressing human

or -

Homogenize: Use a Polytron homogenizer (bursts of 5 sec) to disrupt cell membranes.

-

Centrifuge: Spin at

for 10 min at 4°C to remove nuclei/debris. Discard pellet. -

Ultracentrifuge: Spin supernatant at

for 20 min at 4°C. -

Resuspend: Resuspend the resulting pellet in Assay Buffer.

-

Validate: Determine protein concentration (BCA or Bradford assay). Adjust to final working concentration of 5–10

g protein/tube .

Protocol B: Competitive Radioligand Binding Assay

This protocol is optimized for lipophilic ligands.

1. Filter Preparation (Pre-Incubation):

-

Soak GF/C filters in 0.3% PEI solution for at least 1 hour (preferably 2 hours) at 4°C.

-

Why? Carbazole analogs are sticky. Without PEI, the drug binds to the filter, depleting the free concentration and artificially inflating the apparent affinity (lower

).

2. Assay Assembly (Total Volume: 250

-

50

L Carbazole Analog (Series dilution: -

50

L Radioligand ( -

150

L Membrane Suspension (5–10

3. Controls:

-

Total Binding (TB): Buffer + Membrane + Radioligand (No competitor).

-

Non-Specific Binding (NSB): Buffer + Membrane + Radioligand +

Propranolol.

4. Incubation:

-

Incubate at 37°C for 90 minutes .

-

Note: Carbazole dissociation rates can be slow; 90 minutes ensures true equilibrium is reached.

5. Harvesting:

-

Use a cell harvester (e.g., Brandel or PerkinElmer).

-

Rapidly filter the reaction mix through the PEI-soaked GF/C filters.

-

Wash filters 3 times with 4 mL of ice-cold Assay Buffer.

-

Speed is key: The wash step must be completed within 10-15 seconds to prevent dissociation of the bound radioligand.

6. Detection:

-

Dry filters and measure radioactivity (CPM) in a Gamma Counter.

Data Analysis & Calculation

The Competitive Model

The assay relies on the carbazole analog displacing the radioligand.

Figure 2: Competitive binding dynamics. Signal decreases as Carbazole concentration increases.

Calculation Steps

-

Specific Binding (SB):

-

% Inhibition:

-

IC50 Determination: Plot log[Carbazole] vs. % Inhibition. Use non-linear regression (4-parameter logistic fit) to find the

(concentration displacing 50% of specific binding). -

Ki Calculation (Cheng-Prusoff Equation):

- : Inhibition constant (absolute affinity).

- : Concentration of free radioligand used (approx. 25 pM).

- : Dissociation constant of ICYP (determined via separate Saturation Binding assay, typically ~25 pM).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (NSB > 20%) | Ligand sticking to filters. | Verify PEI coating. Ensure filters soaked >1 hr. Try 0.5% BSA in wash buffer. |

| Low Total Counts | Radioligand decay or degradation. | Check isotope half-life ( |

| Variable Replicates | Inconsistent filtration speed. | Check harvester vacuum pressure. Ensure wash volume is identical across wells. |

| "Flat" Displacement Curve | Ligand Depletion. | Receptor concentration is too high ( |

| Carbazole Precipitation | Poor solubility. | Ensure DMSO |

References

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.

-

Engel, G., et al. (1981). (-)-[125I]Iodocyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

-

Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Alkylation of Carbazole Side Reactions

Welcome to the Technical Support Center for N-alkylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common challenges encountered during this crucial synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of carbazole?

A1: The most prevalent side reactions include C-alkylation at various positions on the carbazole ring, over-alkylation (dialkylation, if other reactive sites exist), and elimination reactions of the alkylating agent, especially with secondary and tertiary halides. Additionally, if the carbazole substrate has other nucleophilic functional groups, competitive alkylation at those sites can occur.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in carbazole N-alkylation can often be attributed to several factors:

-

Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the carbazole nitrogen.[1]

-

Poor leaving group: The alkylating agent may have a leaving group that is not easily displaced.

-

Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate and equilibrium.[2][3]

-

Steric hindrance: Bulky substituents on either the carbazole or the alkylating agent can impede the reaction.

-

Reagent quality: Impurities or degradation of starting materials, reagents, or solvents can inhibit the reaction.

Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for N-alkylation?

A3: The formation of multiple products, often C-alkylated isomers, is a common challenge. To enhance N-selectivity, consider the following:

-

Choice of base and solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation.[3]

-

Counter-ion effects: The nature of the cation from the base can influence the nucleophilicity of the carbazolide anion.

-

Phase-transfer catalysis: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the transport of the carbazolide anion to the organic phase, often leading to cleaner reactions.[4][5]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems you may encounter during the N-alkylation of carbazole, along with actionable solutions and the scientific rationale behind them.

Issue 1: Low or No Product Formation

A lack of desired product is a frustrating but common issue. A systematic investigation of the reaction parameters is the most effective approach to resolving this problem.

Potential Causes & Solutions:

-

Inadequate Deprotonation of Carbazole: The N-H bond of carbazole has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation to the more nucleophilic carbazolide anion.[1][4]

-

Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.

-

Recommendation: The reactivity of alkyl halides follows the trend I > Br > Cl. If your reaction with an alkyl chloride is sluggish, switching to the corresponding bromide or iodide can significantly increase the reaction rate. For alcohol-based alkylating agents, in-situ activation via a Mitsunobu reaction or conversion to a tosylate or mesylate is necessary as hydroxyl groups are poor leaving groups.[1][6]

-

-

Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]

-

Recommendation: If your reaction is slow at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Be aware that excessive heat can lead to side reactions, so finding the optimal temperature is key.[3] Microwave irradiation has also been shown to accelerate the N-alkylation of carbazole.[7][8]

-

Experimental Protocol: Enhancing Yield by Optimizing Base and Alkylating Agent

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add carbazole (1.0 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes at room temperature.

-

Alkylation: Add the alkyl iodide (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of C-Alkylated Byproducts

The carbazole ring is electron-rich and can compete with the nitrogen for the alkylating agent, leading to a mixture of N- and C-alkylated products.

dot

Caption: Troubleshooting C-Alkylation Side Reactions.

Potential Causes & Solutions:

-

Hard and Soft Acids and Bases (HSAB) Principle: The carbazolide anion has two nucleophilic sites: the "harder" nitrogen and the "softer" carbon atoms of the aromatic rings. "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the harder nitrogen site, while "softer" alkylating agents might show less selectivity.[3]

-

Recommendation: While N-alkylation is generally favored, if C-alkylation is a significant issue, ensure you are using an appropriate alkylating agent. Alkyl halides are generally suitable for selective N-alkylation.

-

-

Solvent Choice: The solvent can influence the reactivity of the carbazolide anion.

-

Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for C-alkylation.

-

Recommendation: Try running the reaction at a lower temperature for a longer period.

-

Data Presentation: Solvent Effects on N- vs. C-Alkylation

| Solvent | Dielectric Constant (ε) | Typical N/C Ratio |

| Toluene | 2.4 | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetonitrile | 37.5 | High |

| Dimethylformamide (DMF) | 36.7 | Very High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |

Note: The N/C ratio is a qualitative representation and can vary based on the specific substrates and reaction conditions.

Issue 3: Elimination Byproducts

When using secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of an alkene from the alkylating agent.

dot

Caption: Competing Sₙ2 and E2 Pathways.

Potential Causes & Solutions:

-

Sterically Hindered Base: Strong, bulky bases like potassium tert-butoxide can preferentially act as a base rather than a nucleophile, promoting elimination.

-

Recommendation: Use a less sterically hindered base like sodium hydride or potassium hydroxide.

-

-

High Reaction Temperature: Higher temperatures generally favor elimination over substitution.

-

Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

-

Structure of the Alkylating Agent: The tendency for elimination increases from primary to secondary to tertiary alkyl halides.

-

Recommendation: If possible, use a primary alkyl halide. If a secondary or tertiary alkyl group is required, carefully screen bases and temperatures to minimize elimination.

-

Concluding Remarks

The N-alkylation of carbazole is a versatile and widely used reaction, but its success hinges on a careful consideration of the interplay between the substrate, reagents, and reaction conditions. By systematically troubleshooting issues as they arise and understanding the underlying chemical principles, researchers can optimize their synthetic protocols to achieve high yields of the desired N-alkylated products while minimizing the formation of unwanted side products.

References

-

Rapid N-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. (2025). ResearchGate. Retrieved from [Link]

-

Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

-

Can anyone help me regarding N-alkylation of 3-bromo carbazole?? (2021). ResearchGate. Retrieved from [Link]

-

Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. Retrieved from [Link]

-

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2025). ResearchGate. Retrieved from [Link]

- Method for synthesis of N-alkyl carbazole and derivatives thereof. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Overcoming resistance in cell lines treated with carbazole derivatives

Advanced Troubleshooting for Cell Line Resistance & Assay Optimization

Welcome to the Carbazole Therapeutics Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific challenges of evaluating carbazole derivatives in preclinical oncology models. Carbazole scaffolds (e.g., ellipticine analogs, N-alkylcarbazoles) are potent DNA intercalators and Topoisomerase II inhibitors, but they suffer from distinct physicochemical limitations that often mimic biological resistance.

Use the modules below to diagnose whether your "resistance" is an assay artifact, a drug delivery failure, or a genuine biological adaptation.

Module 1: Pre-Assay Diagnostics (Solubility vs. Resistance)

Status: Critical First Step Symptom: "My IC50 curves are flatlining at higher concentrations," or "High variance between technical replicates."

Technical Insight: Carbazole derivatives are inherently planar and hydrophobic (lipophilic). In aqueous cell culture media, they frequently undergo micro-precipitation at concentrations >10 µM. This reduces the bioavailable concentration, leading to a false "resistant" phenotype.

Troubleshooting Protocol: The "Crystal Check" Before assuming biological resistance, validate your formulation.

| Parameter | Guideline | Why? |

| Solvent Vector | 100% DMSO stock; Final media concentration <0.5% | Carbazoles aggregate rapidly in aqueous buffers. |

| Dilution Method | Serial dilution in DMSO first , then spike into media. | Diluting directly in media causes "shock precipitation." |

| Visual Check | Inspect wells under 20x phase-contrast microscopy immediately after dosing. | Look for birefringent micro-crystals or "oily" droplets. If present, your cells are not resistant; they are under-dosed. |

| Serum Interaction | Test in reduced serum (1-2% FBS) vs. standard (10%). | Carbazoles bind non-specifically to albumin (BSA/FBS), reducing free drug availability. |

Module 2: Efflux-Mediated Resistance (P-gp/MDR1)

Symptom: "The compound works in parental lines (e.g., MCF-7) but fails in resistant sub-lines (e.g., MCF-7/ADR)." Mechanism: Carbazole derivatives are frequent substrates for ABCB1 (P-glycoprotein/P-gp) . The planar aromatic structure mimics many endogenous P-gp substrates, triggering rapid efflux before the drug can intercalate DNA or bind Topoisomerase II.

Diagnostic Workflow: Functional Efflux Assay

Do not rely solely on Western Blots (which show presence, not activity). Use this functional blockade assay.[1]

Step-by-Step Protocol:

-

Seed Cells: Plate resistant cells (e.g., MDR1-overexpressing) at 5,000 cells/well.

-

Pre-treatment (Blockade): Treat Group A with Verapamil (5-10 µM) or Tariquidar (50 nM) for 1 hour. Treat Group B with vehicle.

-

Note: These are P-gp inhibitors.

-

-

Treatment: Add your Carbazole derivative to both groups.

-

Readout: Perform MTT/SRB assay after 48-72 hours.

-

Interpretation:

-

Resistance Reversal Ratio (RRR) = IC50 (Vehicle) / IC50 (Verapamil).

-

If RRR > 3.0: Your carbazole is a P-gp substrate. You must modify the structure (see Module 4) or use a nano-formulation.

-

If RRR ≈ 1.0: Resistance is intrinsic (e.g., Topo II mutation), not efflux-mediated.

-

Pathway Visualization: Efflux vs. Intercalation

Figure 1: The competition between passive diffusion (therapeutic path) and P-gp mediated efflux (resistance path).[2][3][4]

Module 3: Target-Specific Resistance (Topoisomerase II)

Symptom: "No efflux detected, but cells remain resistant. Is it a Topo II mutation?" Mechanism: Carbazoles typically act as Topoisomerase II Inhibitors .[5] Resistance occurs via:

-

Downregulation: Cells simply produce less Topo IIα.

-

Mutation: Alterations in the ATP-binding pocket prevent carbazole binding.

-

Mechanism Shift: Distinguishing between Poisons (stabilize cleavage complex, e.g., Etoposide) and Catalytic Inhibitors (prevent DNA binding/ATP hydrolysis).

Technical Q&A: Poison vs. Catalytic Inhibitor

-

User Question: "My carbazole doesn't induce DNA fragmentation like Etoposide. Is it inactive?"

-

Scientist Answer: Not necessarily. Many modern carbazoles (e.g., N-alkylcarbazoles) act as Catalytic Inhibitors . They stop Topo II from working without creating DNA breaks.

-

Test: Run a kDNA Decatenation Assay .[6] If your compound prevents the formation of minicircles but does not show linear plasmid in a Cleavage Assay, it is a Catalytic Inhibitor. This is advantageous as it often bypasses resistance mechanisms developed against poisons like Doxorubicin.

-

Pathway Visualization: Topo II Interference

Figure 2: Differentiating the site of action. Catalytic inhibitors (left) prevent the cycle start; Poisons (right) trap the enzyme on DNA, causing breaks.

Module 4: Overcoming Resistance (Chemical & Formulation Strategy)

Directive: If you have confirmed resistance is real (not solubility) and specific (Efflux or Topo II), use these modification strategies.

| Strategy | Methodology | Mechanism of Action |

| N-Alkylation | Add alkyl chains (e.g., pentyl/hexyl) to the carbazole nitrogen. | Increases flexibility and lipophilicity; reduces hydrogen bonding potential that P-gp recognizes. |

| Hybridization | Fuse carbazole with Thiosemicarbazone or Chalcone . | Creates a "dual-warhead." If Topo II is mutated, the hybrid moiety (e.g., thiosemicarbazone) can chelate iron or target ribonucleotide reductase. |

| Liposomal Delivery | Encapsulate in PEGylated liposomes.[7] | Bypasses P-gp efflux entirely by endocytic entry; solves the solubility issue described in Module 1. |

References

-

Carbazole Deriv

-

P-glycoprotein Interaction & Efflux

-

Solubility & Formul

-

Structural Modification (N-Alkyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]